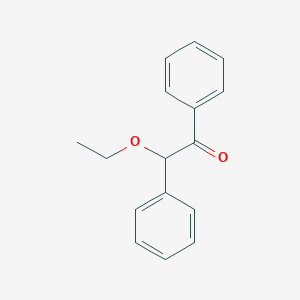

Benzoin ethyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNCBSZOIQAUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862220 | |

| Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzoin ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

574-09-4 | |

| Record name | (±)-Benzoin ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Benzoin Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoin ethyl ether (BEE), a derivative of benzoin, is a compound of significant interest in polymer chemistry and organic synthesis. It is widely recognized for its application as a photoinitiator in free-radical polymerization processes, finding use in UV-curable coatings, inks, and adhesives. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis and reaction mechanisms.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison. These properties are crucial for its handling, application, and the design of experimental procedures.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-ethoxy-1,2-diphenylethan-1-one | [1][2] |

| Synonyms | α-Ethoxy-α-phenylacetophenone, 2-Ethoxy-2-phenylacetophenone, O-Ethylbenzoin | [2] |

| CAS Number | 574-09-4 | [2] |

| Molecular Formula | C₁₆H₁₆O₂ | [1] |

| Molecular Weight | 240.30 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| SMILES | CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| InChI | InChI=1S/C16H16O2/c1-2-18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3 | |

| InChIKey | KMNCBSZOIQAUFX-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 56-61 °C | |

| Boiling Point | 194-195 °C at 20 mmHg | |

| Density | Approximately 1.1 g/cm³ | |

| Solubility | Insoluble in water. Soluble in ethanol, ether, benzene, chloroform, acetone, and petroleum ether. | |

| Refractive Index | ~1.5727 |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound via Williamson Ether Synthesis

This compound is typically synthesized from its precursor, benzoin, through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of benzoin to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide.

Materials:

-

Benzoin

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent

-

Ethyl iodide or ethyl bromide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexane and ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoin in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add sodium hydride (a 60% dispersion in mineral oil is commonly used) to the stirred solution. Hydrogen gas will evolve.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the benzoin alkoxide.

-

Cool the reaction mixture again in an ice bath and add ethyl iodide or ethyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Williamson Ether Synthesis of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (56-61 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure to prevent decomposition.

Materials:

-

Purified this compound

-

Distillation apparatus with a vacuum adapter

-

Heating mantle

-

Thermometer

-

Boiling chips

-

Vacuum pump and manometer

Procedure:

-

Place a sample of this compound and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed for vacuum.

-

Position the thermometer so that the top of the bulb is level with the side arm of the distillation head.

-

Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 20 mmHg).

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

Materials:

-

Purified this compound

-

A selection of solvents (water, ethanol, diethyl ether, etc.)

-

Test tubes

-

Vortex mixer or stirring rod

Procedure:

-

Place a small amount (e.g., 10 mg) of this compound into a test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to be tested.

-

Stir or vortex the mixture for a set period.

-

Observe if the solid dissolves completely. If it does, the compound is soluble. If it remains undissolved, it is insoluble. If some dissolves, it is sparingly soluble.

-

This can be done at room temperature and with gentle heating to observe temperature effects on solubility.

Mechanism of Action as a Photoinitiator

This compound functions as a Type I photoinitiator. Upon absorption of ultraviolet (UV) light, the molecule undergoes a homolytic cleavage, known as a Norrish Type I reaction, to generate two free radicals. These radicals can then initiate the polymerization of monomers, such as acrylates.

The key steps in this process are:

-

Photoexcitation: The this compound molecule absorbs a photon of UV light, promoting it to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.

-

α-Cleavage (Norrish Type I): The excited molecule undergoes cleavage of the carbon-carbon bond adjacent to the carbonyl group. This generates a benzoyl radical and an α-ethoxybenzyl radical.

-

Initiation: These primary radicals react with a monomer molecule, adding to the vinyl group and creating a new radical center on the monomer.

-

Propagation: The monomer radical then adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

-

Termination: The polymerization process is terminated when two growing polymer chains react with each other (combination or disproportionation) or with another radical species.

Caption: Free-Radical Polymerization Initiated by this compound.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties that make it a valuable tool in synthetic chemistry, particularly as a photoinitiator. Understanding these properties and the experimental procedures for their determination is essential for its effective and safe use in research and industrial applications. The mechanisms of its synthesis and photoinitiating action provide a clear framework for its application in the development of new materials and processes.

References

An In-depth Technical Guide to Benzoin Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and experimental workflows relevant to benzoin ethyl ether. The information is tailored for professionals in research and development, with a focus on clarity and practical application.

Core Properties of this compound

This compound, also known as 2-ethoxy-1,2-diphenylethanone, is an organic compound that serves as a versatile reagent in various chemical syntheses. Its properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₆O₂ | [1] |

| Molecular Weight | 240.30 g/mol | [1] |

| CAS Number | 574-09-4 | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 59-61 °C | |

| Alternate Names | O-Ethylbenzoin; α-Ethoxy-α-phenylacetophenone |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common synthetic routes: the Williamson ether synthesis and a zeolite-catalyzed condensation reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers. It proceeds via an S\textsubscript{N}2 reaction between an alkoxide ion and a primary alkyl halide. For this compound, this involves the reaction of a benzoin alkoxide with an ethyl halide.

Materials:

-

Benzoin

-

Sodium hydride (NaH) or another suitable base

-

Dry aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Ethyl iodide or ethyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Formation of the Alkoxide:

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve benzoin in a dry aprotic solvent (e.g., THF).

-

Slowly add sodium hydride (NaH) to the solution at 0 °C. The alkoxide is formed by the deprotonation of the alcohol by the base.

-

Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

-

Ether Formation:

-

Cool the reaction mixture back to 0 °C and slowly add ethyl iodide or ethyl bromide.

-

Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Zeolite-Catalyzed Condensation

A more recent and greener approach involves the use of a dual-mesoporous ZSM-5 zeolite as a catalyst for the condensation of benzaldehyde with ethanol. This method offers high selectivity for this compound at room temperature.

Materials:

-

Benzaldehyde

-

Ethanol

-

Dual-mesoporous ZSM-5 zeolite catalyst

Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, combine benzaldehyde and ethanol.

-

Add the dual-mesoporous ZSM-5 zeolite catalyst to the mixture.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature. The zeolite's structure provides active sites for the catalytic reaction.

-

Monitor the progress of the reaction using an appropriate analytical technique such as gas chromatography (GC).

-

-

Product Isolation:

-

Upon completion of the reaction, separate the catalyst from the reaction mixture by filtration.

-

The solvent (excess ethanol) can be removed under reduced pressure.

-

The resulting crude product can be further purified if necessary.

-

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis of this compound via the Williamson ether synthesis, followed by purification.

Caption: Logical workflow for the synthesis and purification of this compound.

References

Synthesis of Benzoin Ethyl Ether from Benzaldehyde: A Technical Guide

Introduction

Benzoin ethyl ether (2-ethoxy-1,2-diphenylethan-1-one) is an organic compound widely utilized as a photoinitiator in polymer chemistry, particularly in applications such as UV-curable inks, coatings, and adhesives. It is also a valuable intermediate in organic synthesis. The preparation from benzaldehyde is a well-established, two-step process that serves as a practical example of carbon-carbon bond formation followed by etherification. This technical guide provides an in-depth overview of the synthesis, detailing the reaction mechanisms, experimental protocols, and quantitative data for the preparation of this compound from benzaldehyde.

Part 1: Synthesis of Benzoin from Benzaldehyde

The first step in the synthesis is the benzoin condensation, a classic reaction where two molecules of an aromatic aldehyde, such as benzaldehyde, react to form an α-hydroxyketone, in this case, benzoin. While traditionally catalyzed by toxic cyanide ions, modern "green chemistry" approaches utilize thiamine (Vitamin B1) as a safer and effective catalyst.

Reaction Mechanism: Thiamine-Catalyzed Benzoin Condensation

The reaction is initiated by the deprotonation of the thiazole ring in thiamine hydrochloride by a base (e.g., sodium hydroxide) to form a nucleophilic ylide. This ylide then attacks the carbonyl carbon of a benzaldehyde molecule. A series of proton transfers and a subsequent attack on a second benzaldehyde molecule leads to the formation of benzoin and the regeneration of the thiamine catalyst.[1][2] The key to the catalysis is the ability of the thiamine ylide to invert the polarity of the aldehyde carbonyl carbon, allowing it to act as a nucleophile.[3][4]

Caption: Mechanism of Thiamine-Catalyzed Benzoin Condensation.

Experimental Protocol: Thiamine-Catalyzed Synthesis of Benzoin

This protocol is a representative procedure compiled from established laboratory methods.[1]

-

Catalyst Preparation: In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of deionized water.

-

Add 7.5 mL of 95% ethanol to the thiamine solution and cool the flask in an ice bath.

-

In a separate flask, prepare a cooled solution of 1.5 mL of 3 M sodium hydroxide.

-

Catalyst Activation: While swirling the thiamine solution in the ice bath, add the cold sodium hydroxide solution dropwise over approximately 5-10 minutes. A yellow color, indicating the formation of the active thiamine ylide, should appear.

-

Reaction Initiation: Remove the flask from the ice bath and add 5.0 mL of fresh, purified benzaldehyde to the catalyst solution. Swirl the flask to ensure thorough mixing.

-

Reaction Conditions: Seal the flask with parafilm and allow it to stand at room temperature for at least 24 hours. Alternatively, the mixture can be gently heated to approximately 60-65°C for 1-2 hours.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to induce crystallization. If crystals are slow to form, scratching the inside of the flask with a glass rod may be necessary.

-

Collect the crude benzoin crystals by vacuum filtration.

-

Wash the crystals with a cold 1:1 mixture of ethanol and water, followed by cold deionized water to remove impurities.

-

Recrystallization: Recrystallize the crude product from a minimal amount of hot 95% ethanol (approximately 8-10 mL per gram of crude product). Allow the solution to cool slowly to form pure, needle-like crystals of benzoin.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The expected melting point of pure benzoin is approximately 133-137°C.

Quantitative Data for Benzoin Synthesis

| Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Thiamine HCl/NaOH | 1 hour | 65 | ~51% | |

| Thiamine HCl/NaOH | 24+ hours | Room Temp. | ~36-70% | |

| Sodium Cyanide | 0.5 hour | Reflux | 90-92% | |

| Imidazole HCl | 1.5-2.5 hours | 70-90 | High |

Part 2: Synthesis of this compound from Benzoin

The second step involves the etherification of the secondary hydroxyl group of benzoin. This can be accomplished via an acid-catalyzed reaction with ethanol. This process involves the protonation of the hydroxyl group, followed by nucleophilic attack by ethanol and subsequent loss of water.

Reaction Mechanism: Acid-Catalyzed Etherification

In the presence of a strong acid (e.g., HCl), the hydroxyl group of benzoin is protonated to form a good leaving group (water). A molecule of ethanol then acts as a nucleophile, attacking the carbocation intermediate. Deprotonation of the resulting oxonium ion yields the final product, this compound.

Caption: Mechanism of Acid-Catalyzed Etherification of Benzoin.

Experimental Protocol: Etherification of Benzoin

This protocol is based on the described method of condensing benzoin with ethanol in the presence of an acid catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the purified benzoin obtained from Part 1.

-

Add an excess of anhydrous ethanol to the flask to act as both the solvent and the reactant.

-

Catalyst Addition: Cautiously add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the acid catalyst by carefully adding a weak base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield pure this compound as white to light yellow crystals.

Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-Ethoxy-1,2-diphenylethan-1-one | |

| Molecular Formula | C₁₆H₁₆O₂ | |

| Molecular Weight | 240.30 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 59-61 °C | |

| Solubility | Soluble in acetone, chloroform, ethanol, ether |

Overall Experimental Workflow

The entire synthesis from benzaldehyde to purified this compound can be visualized as a sequential workflow involving reaction, isolation, and purification steps.

Caption: Overall Synthesis Workflow.

Conclusion

The synthesis of this compound from benzaldehyde is a robust two-step process that is fundamental in organic chemistry education and relevant in industrial applications. The initial thiamine-catalyzed benzoin condensation represents a significant advancement in green chemistry by replacing hazardous reagents. The subsequent acid-catalyzed etherification of the benzoin intermediate is a straightforward conversion to the final product. By following the detailed protocols and understanding the underlying mechanisms, researchers can efficiently and safely produce high-purity this compound for use in drug development, polymer science, and other advanced applications.

References

The Photochemical Heart of Polymerization: An In-depth Guide to the Mechanism of Benzoin Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoin ethyl ether (BEE) is a highly efficient photoinitiator extensively utilized in free-radical polymerization processes. Its efficacy stems from its ability to absorb ultraviolet (UV) radiation and subsequently undergo a specific type of photochemical cleavage, generating reactive radical species that initiate the polymerization of monomers. This technical guide provides a comprehensive overview of the photochemical mechanism of this compound, detailing the fundamental principles, reaction kinetics, and experimental methodologies used to elucidate its function.

Core Photochemical Mechanism: The Norrish Type I Cleavage

This compound belongs to the class of Type I photoinitiators, which are characterized by a unimolecular bond cleavage upon irradiation to produce free radicals.[1] The central mechanism governing the photochemical activity of BEE is the Norrish Type I reaction , which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[2][3]

Upon absorption of UV light, typically in the range of 300-400 nm, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a rapid process called intersystem crossing (ISC), it can transition to an excited triplet state (T₁). From either of these excited states, the molecule undergoes α-cleavage.[4]

This cleavage results in the formation of two primary radical species: a benzoyl radical and an ethoxybenzyl radical .[5]

Caption: Norrish Type I cleavage of this compound.

These generated free radicals are the key initiators for the subsequent polymerization process.

Polymerization Initiation and Propagation

The benzoyl and ethoxybenzyl radicals produced from the photolysis of this compound are highly reactive and readily add to the double bond of a monomer molecule (e.g., an acrylate or styrene). This initiates the polymerization chain.

Initiation:

-

Benzoyl radical + Monomer → Initiated Monomer Radical

-

Ethoxybenzyl radical + Monomer → Initiated Monomer Radical

Once initiated, the newly formed monomer radical attacks another monomer molecule, and this process, known as propagation , continues, leading to the rapid growth of a polymer chain.

Propagation:

-

Initiated Monomer Radical + n(Monomer) → Polymer Chain Radical

The polymerization process terminates when two growing polymer chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation).

Caption: Overall workflow of photopolymerization initiated by this compound.

Quantitative Data

The efficiency of a photoinitiator is quantified by several parameters, including its quantum yield of cleavage and the rate of polymerization it induces. The following tables summarize key quantitative data related to the photochemical mechanism of this compound and related compounds.

| Parameter | Value | Conditions | Reference |

| Quantum Yield (Φ) of α-Cleavage | |||

| Benzoin Methyl Ether | ~1.0 | 368 nm irradiation | |

| This compound (consumption) | 0.42 | 368 nm irradiation | |

| 3',5'-dimethoxybenzoin | 0.54 | - | |

| Benzoin | 0.35 | - | |

| Rate Constants (k) | |||

| α-cleavage of a benzoin derivative (triplet state) | 2.2 x 10⁵ s⁻¹ | Laser flash photolysis | |

| Benzoyl radical addition to n-butylacrylate | 1.3 x 10⁵ - 5.5 x 10⁵ M⁻¹s⁻¹ | Acetonitrile solution |

Note: The quantum yield of consumption for this compound is lower than the quantum yield of cleavage due to the recombination of the primary radicals back to the starting material.

Experimental Protocols

The study of the photochemical mechanism of this compound relies on a suite of advanced analytical techniques. Detailed protocols for two key experiments are provided below.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Monitoring Polymerization Kinetics

This technique allows for the in-situ monitoring of the disappearance of monomer functional groups (e.g., C=C bonds in acrylates) as the polymerization proceeds, providing real-time kinetic data.

Methodology:

-

Sample Preparation:

-

Prepare a formulation containing the monomer, this compound (typically 0.1-5 wt%), and any other additives.

-

Place a small drop of the liquid formulation between two transparent substrates (e.g., KBr or BaF₂ plates) or directly onto an Attenuated Total Reflectance (ATR) crystal. Spacers can be used to control the sample thickness (typically 20-50 µm).

-

-

Instrumentation Setup:

-

Place the sample holder in the FTIR spectrometer.

-

Align a UV/Vis light source (e.g., a mercury lamp or LED) to irradiate the sample within the spectrometer. The light intensity should be measured using a calibrated radiometer.

-

-

Data Acquisition:

-

Record an initial IR spectrum of the uncured sample to serve as a baseline (time = 0).

-

Simultaneously start the UV exposure and the rapid collection of IR spectra at short intervals (e.g., one scan per second).

-

Continue data collection until the reaction is complete, indicated by no further changes in the characteristic monomer absorption bands (e.g., the C=C stretching vibration around 1635 cm⁻¹ for acrylates).

-

-

Data Analysis:

-

Calculate the degree of conversion (DC) at each time point by monitoring the decrease in the area of the characteristic monomer peak, often normalized to an internal standard peak that remains unchanged during the reaction.

-

The rate of polymerization can be determined from the slope of the conversion versus time plot.

-

Caption: Experimental workflow for Real-Time FTIR Spectroscopy.

Laser Flash Photolysis (LFP) for Transient Species Detection

LFP is a powerful technique to directly observe and characterize the transient radical species generated from the photolysis of this compound on a very short timescale (nanoseconds to microseconds).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile, cyclohexane) in a quartz cuvette.

-

Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can quench the excited states and react with the generated radicals.

-

-

Instrumentation Setup:

-

The setup consists of a high-energy pulsed laser (the "pump" beam, e.g., a Nd:YAG laser at 355 nm) to excite the sample and a continuous or pulsed probe light source (e.g., a xenon lamp) oriented perpendicular to the pump beam.

-

A monochromator and a fast detector (e.g., a photomultiplier tube or a CCD camera) are used to record the change in absorbance of the probe light as a function of time after the laser flash.

-

-

Data Acquisition:

-

The sample is irradiated with a short laser pulse (nanosecond duration).

-

The change in absorbance at a specific wavelength is monitored over time, from nanoseconds to microseconds, to obtain the kinetic decay of the transient species.

-

By varying the wavelength of the probe light, a transient absorption spectrum can be constructed at a specific time delay after the laser flash.

-

-

Data Analysis:

-

The transient absorption spectra are used to identify the radical species based on their characteristic absorption bands. For example, benzoyl radicals typically show absorption in the 300-400 nm region.

-

The kinetic decay traces provide information about the lifetime of the excited states and the reaction rates of the radicals (e.g., with monomers or quenchers).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]

- 3. kocw.xcache.kinxcdn.com [kocw.xcache.kinxcdn.com]

- 4. Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photochemistry of benzoin ethers in solution (Technical Report) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Spectroscopic Data of Benzoin Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzoin Ethyl Ether (2-Ethoxy-1,2-diphenylethanone), a compound of significant interest in various chemical and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 7.95 - 7.20 | m | - | 10H | Aromatic protons (C₆H₅) |

| 5.45 | s | - | 1H | Methine proton (-CH(OEt)-) |

| 3.60 - 3.40 | m | - | 2H | Methylene protons (-OCH₂CH₃) |

| 1.25 | t | 7.0 | 3H | Methyl protons (-OCH₂CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| 196.5 | Carbonyl carbon (C=O) |

| 138.0 | Quaternary aromatic carbon |

| 134.0 | Quaternary aromatic carbon |

| 133.0 | Aromatic CH |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 85.0 | Methine carbon (-CH(OEt)-) |

| 65.0 | Methylene carbon (-OCH₂CH₃) |

| 15.0 | Methyl carbon (-OCH₂CH₃) |

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded at room temperature on a 400 MHz NMR spectrometer.[1] For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, and for ¹³C NMR, from -10 to 220 ppm. Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically recorded using a potassium bromide (KBr) pellet.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3059 | Medium | Aromatic C-H stretch |

| 2978, 2932 | Medium | Aliphatic C-H stretch |

| 1720 | Strong | C=O stretch (ketone) |

| 1596, 1475, 1441 | Medium to Strong | Aromatic C=C stretch |

| 1154, 1071 | Strong | C-O stretch (ether) |

| 753, 701 | Strong | C-H out-of-plane bend (aromatic) |

A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[1] Alternatively, the spectrum can be obtained from a thin film of the sample cast from a volatile solvent like chloroform.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λ_max [nm] |

| Water / Acetonitrile (50/50) | 254, 280 |

A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as a mixture of water and acetonitrile.[3][4] The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically in the range of 200-400 nm. The solvent is used as a reference in the blank cuvette.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Spectroscopic Data and Molecular Structure.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzoin Ethyl Ether

This technical guide provides a comprehensive overview of the melting and boiling points of benzoin ethyl ether, tailored for researchers, scientists, and professionals in drug development. The document outlines the core physical properties, details established experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Physicochemical Data

This compound, also known as α-Ethoxy-α-phenylacetophenone or 2-Ethoxy-2-phenylacetophenone, is a white or light yellow crystalline solid.[1] It is soluble in various organic solvents such as ethanol, ether, benzene, and acetone, but insoluble in water.[1][2] The key thermal properties of this compound are summarized below.

| Physical Property | Value |

| Melting Point | 55-61 °C[1] |

| Boiling Point | 194-195 °C (at 20 mmHg) |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| CAS Number | 574-09-4 |

Experimental Protocols for Determination of Thermal Properties

The determination of accurate melting and boiling points is crucial for the identification and purity assessment of chemical compounds.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow range, typically 0.5-1.0°C. A broader melting range often indicates the presence of impurities. The capillary method is a common and effective technique for this determination.

Protocol: Capillary Tube Method using a Digital Apparatus (e.g., DigiMelt)

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A mortar and pestle can be used if necessary.

-

Capillary Tube Loading: Gently press the open end of a capillary tube into the powdered sample. A small amount of the solid (approximately 1/16 inch in height) should be introduced into the tube.

-

Sample Compaction: Tap the closed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample at the bottom.

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to establish a rough range.

-

Precise Determination: For an accurate measurement, set the starting temperature to about 5-10°C below the approximate melting point observed in the fast run. Heat the sample at a slow ramp rate, approximately 2°C per minute.

-

Observation and Recording: Observe the sample through the viewing eyepiece. Record the temperature at which the first signs of melting are observed (the substance begins to wet) and the temperature at which the entire sample has turned into a clear liquid. This range is the melting point.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to turn into a gas. For small sample volumes, micro-determination methods are highly effective.

Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: Place a small volume (less than 0.5 mL) of liquid this compound into a small test tube or fusion tube.

-

Capillary Insertion: Take a capillary tube, sealed at one end, and place it into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: Gently and continuously heat the arm of the Thiele tube with a small flame or other heat source. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates that the temperature is just above the boiling point.

-

Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this instant is the boiling point of the liquid.

Alternatively, a simple distillation can be employed if a larger volume of the substance is available. During distillation, the temperature should remain constant as the liquid condenses; this stable temperature represents the boiling point.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical substance like this compound.

Caption: Workflow for determining melting and boiling points.

References

Solubility of Benzoin Ethyl Ether in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzoin Ethyl Ether

This compound, also known as 2-ethoxy-1,2-diphenylethanone, is a photoinitiator commonly used in ultraviolet (UV) curing applications for inks, coatings, and adhesives. Its effectiveness is often dependent on its solubility in the formulation. Understanding its solubility profile is therefore essential for optimizing its function and ensuring the homogeneity and stability of the final product.

Qualitative Solubility of this compound

Based on available chemical data sheets and safety information, this compound exhibits the following general solubility characteristics:

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility |

| Alcohols | Ethanol[1][2], Methanol | Soluble[1][2] ("almost transparency in Methanol"[3]) |

| Ethers | Diethyl ether, Petroleum ether | Soluble |

| Aromatic Hydrocarbons | Benzene | Soluble |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Soluble |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Amides | Dimethylformamide (DMF) | Expected to be soluble |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble |

| Water | Insoluble |

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in a range of organic solvents is not widely published. The following section provides a detailed experimental protocol to enable researchers to determine these values.

Experimental Protocol for Determining Quantitative Solubility

The following is a standard protocol for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is adapted from established procedures for similar organic compounds.

4.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

4.2 Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Maintain the vial at the constant experimental temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a syringe filter. This prevents the transfer of any solid particles.

-

Sample Weighing: Dispense the filtered supernatant into a pre-weighed, clean, and dry vial. Record the mass of the saturated solution.

-

Solvent Evaporation: Place the vial containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Final Weighing: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried this compound residue.

4.3 Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Solubility ( g/100 g solvent): (Mass of residue / (Mass of saturated solution - Mass of residue)) x 100

-

Solubility (g/L): (Mass of residue / Volume of supernatant withdrawn)

4.4 Data Presentation

The determined solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and the calculated solubility values with appropriate units.

Table 2: Example of Quantitative Solubility Data Table

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (g/L) | Molar Solubility (mol/L) |

| Acetone | 25.0 | Experimental Value | Experimental Value | Calculated Value |

| Ethanol | 25.0 | Experimental Value | Experimental Value | Calculated Value |

| Ethyl Acetate | 25.0 | Experimental Value | Experimental Value | Calculated Value |

| Toluene | 25.0 | Experimental Value | Experimental Value | Calculated Value |

Visualizations

5.1 Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

5.2 Logical Relationship of Solubility

The following diagram illustrates the factors influencing the solubility of this compound based on the "like dissolves like" principle.

Caption: "Like dissolves like" principle applied to this compound solubility.

References

A Historical Overview of Benzoin Compounds in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoin and its derivatives have played a pivotal role in the advancement of polymer chemistry, primarily serving as a cornerstone class of photoinitiators for free-radical polymerization. Their ability to undergo efficient Norrish Type I cleavage upon exposure to ultraviolet (UV) light to generate initiating radicals has made them indispensable in a wide array of applications, from industrial coatings and printing inks to advanced applications in 3D printing and microfabrication. This technical guide provides a comprehensive historical overview of the development and utilization of benzoin compounds in polymer science, presents key quantitative data on their performance, details relevant experimental protocols, and illustrates the fundamental mechanisms and workflows.

Historical Development

The journey of benzoin compounds in chemistry began long before their application in polymer science. A chronological overview highlights the key milestones:

-

1832: The foundational benzoin condensation reaction, which synthesizes benzoin from benzaldehyde, was first reported by Justus von Liebig and Friedrich Woehler.[1][2] This discovery laid the groundwork for the future availability of benzoin and its derivatives.

-

Early 20th Century: The principles of photochemistry were being established, including the classification of photochemical reactions by Norrish, which would later be used to describe the mechanism of benzoin photoinitiation.

-

Mid-20th Century: The utility of benzoin and its derivatives as photoinitiators for radical polymerization was recognized. Researchers began to explore their use in UV curing applications, where the rapid, light-induced transformation from a liquid monomer to a solid polymer offered significant advantages over thermal curing methods.

-

1970s and 1980s: This period saw a surge in research into the photochemistry of benzoin ethers and other derivatives.[3][4] These studies aimed to enhance the efficiency of photoinitiation, improve solubility in various monomer systems, and shift the absorption characteristics to better match the emission spectra of UV lamps. The development of derivatives like benzoin methyl ether and benzoin isobutyl ether were significant during this time.[5]

-

1990s to Present: The applications of benzoin photoinitiators have expanded into high-technology areas. They are crucial components in photolithography for microelectronics, stereolithography (SLA) 3D printing, and the fabrication of biomedical devices and hydrogels. Research continues to focus on developing novel benzoin-based systems, including macrophotoinitiators for the synthesis of block copolymers and polymer-bound photoinitiators to reduce migration in cured materials.

Mechanism of Photoinitiation: Norrish Type I Cleavage

Benzoin and its derivatives are classified as Type I photoinitiators. Upon absorption of UV radiation, the benzoin molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule undergoes a characteristic α-cleavage (alpha-cleavage) of the carbon-carbon bond between the carbonyl group and the carbon bearing the hydroxyl or ether group. This homolytic cleavage results in the formation of two distinct radical species: a benzoyl radical and a substituted benzyl radical. Both of these radicals are capable of initiating the chain-growth polymerization of vinyl monomers.

Signaling Pathway for Norrish Type I Cleavage of Benzoin

Caption: Norrish Type I cleavage of benzoin upon UV irradiation.

Quantitative Data on Benzoin Photoinitiators

The efficiency of a photoinitiator is a critical parameter in photopolymerization. It is influenced by factors such as its molar extinction coefficient at the wavelength of irradiation, the quantum yield of radical formation, and the reactivity of the generated radicals towards the monomer.

Table 1: Quantum Yields of α-Cleavage for Benzoin Derivatives

| Photoinitiator | Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |

| Benzoin | 0.35 | Methanol | |

| 3',5'-Dimethoxybenzoin (DMB) | 0.54 | Methanol | |

| Benzoin derivative (MTB) | 0.1 | Acetonitrile | |

| Benzoin Methyl Ether | Varies with monomer | MMA/MA |

Table 2: Performance in Polymerization of Various Monomers

| Photoinitiator | Monomer | Conditions | Polymerization Rate (Rp) / Efficiency | Reference(s) |

| Benzoin | Methyl Methacrylate (MMA) | 351 nm, -5 °C | Benzoyl radical is 3.0x more likely to initiate than mesitoyl from TMB | |

| Benzoin | Acrylates | 365 nm LED | - | |

| Benzoin Isobutyl Ether | Acrylates | UV Curing | Effective initiator | |

| Benzoin Methyl Ether | Methyl Methacrylate (MMA) | 366 nm | Rate depends on initiator absorbance |

Table 3: Representative Mechanical Properties of Photopolymerized Materials

| Polymer System | Photoinitiator System | Tensile Strength (MPa) | Young's Modulus (MPa) | Reference(s) |

| Acrylate-based resin | Omnirad 819 (phosphine oxide) | ~25-35 | ~1000-1500 | |

| PCLTA | Not specified | - | 38-61 (Shear Modulus) | |

| Experimental Composites | BAPO/MAPO | ~80-100 | ~4000-5000 |

Note: Data for mechanical properties often depends heavily on the specific monomer/oligomer formulation and curing conditions. The provided data serves as a general reference.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and application of benzoin photoinitiators.

Protocol 1: Synthesis of Benzoin Isobutyl Ether

This protocol describes a typical etherification reaction to produce a benzoin derivative.

Materials:

-

Benzoin

-

Isobutanol

-

Toluene (solvent)

-

Sulfuric acid or other acid catalyst (e.g., anhydrous aluminum trichloride)

-

Sodium chloride solution (for washing)

-

Sodium carbonate solution (for neutralization)

Equipment:

-

Round-bottom flask with a reflux condenser and water separator (e.g., Dean-Stark apparatus)

-

Heating mantle

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine benzoin, a stoichiometric excess of isobutanol, toluene, and a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux with stirring. Water produced during the etherification will be azeotropically removed and collected in the water separator.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of water collection. The reaction typically takes 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium chloride solution to remove the excess isobutanol and some impurities.

-

Neutralize the organic layer by washing with a sodium carbonate solution until the aqueous layer is no longer acidic.

-

Wash again with water to remove any remaining salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield the crude benzoin isobutyl ether.

-

The product can be further purified by vacuum distillation or recrystallization if necessary.

Protocol 2: Photopolymerization of Methyl Methacrylate (MMA) using Benzoin Methyl Ether

This protocol outlines the bulk photopolymerization of MMA.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed by washing with 10% NaOH solution followed by distillation.

-

Benzoin methyl ether (BME)

-

N,N-dimethylaniline (co-initiator, optional, for some systems)

-

Methanol (for precipitation)

-

Acetone (for dissolution)

Equipment:

-

Glass vial or boiling tube

-

UV lamp (e.g., medium-pressure mercury lamp with emission around 365 nm)

-

Nitrogen or argon source for inerting

-

Water bath for temperature control

-

Beaker

-

Vacuum filtration setup (Büchner funnel, filter flask)

Procedure:

-

In a glass vial, dissolve the desired amount of benzoin methyl ether (e.g., 0.1-1.0 wt%) in purified methyl methacrylate.

-

Purge the monomer-initiator solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.

-

Seal the vial and place it in a temperature-controlled water bath positioned at a fixed distance from the UV lamp.

-

Irradiate the solution with UV light for a predetermined time (e.g., 15-60 minutes). The polymerization is often indicated by an increase in viscosity.

-

After irradiation, cool the vial and dissolve the resulting viscous polymer solution in a minimal amount of acetone.

-

Precipitate the polymer by slowly pouring the acetone solution into a beaker of vigorously stirred methanol.

-

Collect the precipitated poly(methyl methacrylate) (PMMA) by vacuum filtration.

-

Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

Protocol 3: Monitoring Polymerization Kinetics with Real-Time FT-IR (RT-FTIR)

This protocol describes the use of RT-FTIR to monitor the conversion of monomer to polymer in real-time.

Equipment:

-

FT-IR spectrometer with a rapid scanning capability

-

Attenuated Total Reflectance (ATR) accessory

-

UV/Vis light source with a fiber optic cable to irradiate the sample on the ATR crystal

-

Nitrogen purge for the sample compartment

Procedure:

-

Sample Preparation: In a UV-filtered environment, place a small drop of the liquid photopolymer formulation (monomer + benzoin initiator) directly onto the ATR crystal.

-

Initial Spectrum: Record an initial IR spectrum of the uncured sample. This serves as the t=0 reference.

-

Initiation and Monitoring: Position the fiber optic cable to irradiate the sample. Simultaneously start the UV exposure and the rapid, continuous collection of IR spectra (e.g., one spectrum per second).

-

Data Collection: Continue collecting spectra until the reaction is complete, which is indicated by the stabilization of the peak corresponding to the reactive functional group. For acrylates and methacrylates, this is typically the C=C double bond peak at approximately 1635 cm⁻¹ or 810 cm⁻¹.

-

Data Analysis: The degree of monomer conversion at any given time (t) is calculated by measuring the decrease in the area of the C=C peak relative to its initial area. This data can be plotted to generate a conversion vs. time curve, from which the rate of polymerization (Rp) can be derived.

Workflow and Visualization

Experimental Workflow for Photopolymerization Analysis

The following diagram illustrates a typical workflow for preparing, curing, and analyzing a photopolymer system initiated by a benzoin compound.

Caption: General workflow for photopolymerization using benzoin initiators.

Conclusion

From their origins in classical organic synthesis, benzoin and its derivatives have become firmly established as a versatile and efficient class of photoinitiators in polymer chemistry. Their mechanism of action, based on the reliable Norrish Type I cleavage, has enabled significant technological advancements in UV curing and additive manufacturing. The continued development of new benzoin-based photoinitiating systems, including those with improved light absorption properties and polymeric structures, ensures their relevance in addressing the evolving demands of materials science and technology. This guide has provided a foundational overview, quantitative data, and practical protocols to aid researchers and professionals in leveraging the capabilities of these important compounds.

References

A Comprehensive Technical Review of Benzoin Derivative Photoinitiators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of benzoin derivative photoinitiators, a critical class of compounds used to initiate polymerization reactions upon exposure to light. This document covers their classification, mechanism of action, performance metrics, and key applications, with a focus on providing actionable data and experimental methodologies for research and development.

Introduction and Classification

Benzoin and its derivatives are a prominent family of Type I photoinitiators, meaning they generate initiating free radicals through a unimolecular fragmentation process upon absorbing light.[1][2] These compounds are predominantly aromatic alkyl ketone compounds that, when exposed to ultraviolet (UV) radiation, undergo a characteristic α-cleavage (or Norrish Type I) reaction.[2][3][4] This property makes them highly efficient for initiating the free-radical polymerization of various monomers and oligomers, a process fundamental to applications ranging from industrial coatings to advanced biomedical devices.

The primary families of Type I photoinitiators include:

-

Benzoin and its derivatives (e.g., benzoin ethers)

-

Benzyl ketals

-

α-Hydroxyacetophenones

-

α-Aminoalkylacetophenones

-

Acylphosphine oxides

Benzoin derivatives are particularly valued for their efficiency in converting liquid resins into solid, cross-linked polymers with high spatial and temporal control. However, a notable drawback of unsubstituted benzoin is its relatively low light absorption in the near-UV region, a limitation that has driven the development of various derivatives with improved molar absorptivity and red-shifted absorption spectra.

Mechanism of Photoinitiation: The α-Cleavage Pathway

The function of benzoin-based photoinitiators is governed by the Norrish Type I reaction. The process begins with the absorption of a photon, which elevates the photoinitiator molecule to an excited singlet state. It then typically undergoes intersystem crossing (ISC) to a more stable triplet state. From this excited triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group.

This α-cleavage event generates two distinct free radicals: a benzoyl radical and an alkoxybenzyl radical (in the case of benzoin ethers). Both of these radical species are capable of initiating a polymerization chain reaction by attacking the double bonds of monomer units.

The overall photopolymerization process proceeds through three canonical steps: initiation, propagation, and termination.

Quantitative Performance Data

The efficiency of a photoinitiator is determined by several factors, including its light absorption characteristics and the quantum yield of radical generation. The introduction of substituents onto the benzoin scaffold can significantly alter these properties. For example, 3',5'-dimethoxybenzoin (DMB) exhibits a substantially higher photo-cleavage quantum yield compared to its parent compound, benzoin, making it a more efficient initiator. This enhanced performance is attributed to the electron-donating methoxy groups, which stabilize the resulting alcohol radical and provide a stronger driving force for the cleavage reaction.

| Photoinitiator | Molar Absorptivity (ε) | λmax (nm) | Photo-cleavage Quantum Yield (Φ) | Ref. |

| Benzoin | Low in near-UV | ~250 | 0.35 | |

| 3',5'-Dimethoxybenzoin (DMB) | Higher than Benzoin | ~266 | 0.54 | |

| Methylthio-substituted Benzoin | ~50x higher absorption than Benzoin | Red-shifted vs. Benzoin | 0.10 |

Table 1: Comparison of photophysical properties for selected benzoin derivatives.

The performance of these initiators is also highly dependent on the monomer system. The relative efficiency of benzoin derivatives can be compared to standard photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA) in specific polymerization reactions.

| Photoinitiator | Monomer System | Polymerization Rate (Rp) | Final Conversion (%) | Relative Efficiency¹ | Ref. |

| Benzoin | Methyl Methacrylate (MMA) | Data not specified | Data not specified | Lower than DMPA | |

| Benzoin Derivative | Methyl Methacrylate (MMA) | Data not specified | Data not specified | Comparable to DMPA | |

| 2,4,6-Trimethylbenzoin | Methyl Methacrylate (MMA) | Data not specified | Data not specified | Benzoyl radical is 3.0x more likely to initiate than the mesitoyl fragment |

Table 2: Performance comparison in Methyl Methacrylate (MMA) polymerization. ¹Relative efficiency compared to a common standard like DMPA.

Key Applications

The ability to rapidly and precisely control the solidification of liquid resins makes benzoin-derived photoinitiators invaluable in several high-technology fields.

-

3D Printing and Microfabrication: In techniques like stereolithography (SLA), a UV laser is used to selectively cure layers of a photopolymer resin. Benzoin derivatives are highly effective at initiating this process, enabling the fabrication of complex 3D objects with high resolution.

-

Biomedical Applications and Hydrogels: Water-soluble benzoin derivatives have been developed for the formation of hydrogels, which are used extensively in tissue engineering and drug delivery. Key considerations for these applications are low cytotoxicity and solubility in aqueous media, which newer derivatives have been designed to address.

-

Dental Materials: Photopolymerization is the standard method for curing dental resins and composites. Acylphosphine oxides are often preferred in this field due to their high efficiency at wavelengths (385-405 nm) used in dental curing lights and better color stability compared to some other initiators.

-

Coatings and Inks: UV-curable coatings and inks rely on photoinitiators for rapid, solvent-free drying. Benzoin and its derivatives are used commercially for these applications, providing durable and high-quality finishes.

Experimental Protocols

Accurate evaluation of photoinitiator performance requires standardized experimental methodologies. Below are protocols for key analytical techniques.

Evaluating Photopolymerization Kinetics

This protocol is used to determine the rate of polymerization (Rp) and final monomer conversion.

Objective: To quantify the curing speed and efficiency of a formulation containing a benzoin derivative photoinitiator.

Instrumentation:

-

Photo-Differential Scanning Calorimeter (Photo-DSC)

-

Real-Time Fourier Transform Infrared Spectrometer (RT-FTIR)

Methodology:

-

Sample Preparation: Prepare a formulation by dissolving the benzoin derivative photoinitiator in the desired monomer (e.g., an acrylate) at a specific concentration (e.g., 0.1-2% w/w). Ensure complete dissolution, using gentle heating if necessary.

-

Photo-DSC Analysis:

-

Accurately weigh 1-5 mg of the formulation into an aluminum DSC pan.

-

Place the pan in the DSC cell under an inert atmosphere (e.g., nitrogen).

-

Irradiate the sample with a UV light source of known intensity and wavelength while monitoring the heat flow. The exothermic peak corresponds to the polymerization reaction.

-

-

RT-FTIR Analysis:

-

Place a thin film of the liquid formulation between two salt plates (e.g., KBr).

-

Position the sample in the FTIR beam path and irradiate with a UV source.

-

Monitor the decrease in the peak area of the reactive functional group (e.g., the acrylate double bond at ~1635 cm⁻¹) over time.

-

-

Data Analysis:

-

From Photo-DSC data, calculate the rate of polymerization (Rp) and the final conversion by integrating the heat flow curve.

-

From RT-FTIR data, plot the monomer conversion as a function of irradiation time to determine the polymerization kinetics.

-

Mechanistic Studies via Transient Absorption Spectroscopy

This advanced technique provides direct information about the transient species and reaction mechanisms involved in photoinitiation on timescales from femtoseconds to nanoseconds.

Objective: To elucidate the α-cleavage mechanism and identify radical intermediates.

Instrumentation:

-

Femtosecond Transient Absorption (fs-TA) Spectrometer

-

Nanosecond Transient Absorption (ns-TA) Spectrometer

Methodology:

-

Sample Preparation: Dissolve the photoinitiator in a suitable solvent (e.g., acetonitrile) in a cuvette.

-

Photoexcitation: Excite the sample with a short laser pulse (the "pump" pulse) at a wavelength where the initiator absorbs (e.g., 266 nm).

-

Probing: Monitor the changes in absorption of the sample using a second, broad-spectrum "probe" pulse at various delay times after the pump pulse.

-

Data Acquisition: Record the differential absorption spectra (ΔA) at different time delays. This reveals the formation and decay of transient species like the excited triplet state and the resulting free radicals.

-

Data Analysis: By analyzing the spectral signatures and their kinetics, one can determine the lifetime of the excited state, the timescale of the α-cleavage, and the identity of the radical intermediates. For instance, studies on DMB revealed a rapid intersystem crossing process (7.6 ps) followed by α-cleavage from the nπ* triplet state to generate radicals on a picosecond timescale.

References

An In-depth Technical Guide to 2-ethoxy-1,2-diphenylethanone (Benzoin Ethyl Ether)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-ethoxy-1,2-diphenylethanone, commonly known as Benzoin Ethyl Ether, is an organic compound with the IUPAC name that confirms its structure as an ether derivative of benzoin.[1] It is a versatile photoinitiator, primarily utilized in polymer chemistry to initiate free-radical polymerization upon exposure to ultraviolet (UV) light.[2] This property makes it a valuable tool in various industrial and research applications, including the formulation of coatings, inks, and adhesives. In the realm of drug development, its utility is emerging in the fabrication of polymeric drug delivery systems, such as hydrogels and microparticles, where controlled polymerization is crucial. This guide provides a comprehensive overview of its chemical properties, synthesis, reaction mechanisms, and a detailed experimental protocol for its application in creating a drug delivery matrix.

Chemical and Physical Properties

2-ethoxy-1,2-diphenylethanone is a white to light yellow crystalline solid.[3][4][5] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-ethoxy-1,2-diphenylethanone | |

| Synonyms | This compound, 2-Ethoxy-2-phenylacetophenone, O-Ethylbenzoin | |

| CAS Number | 574-09-4 | |

| Molecular Formula | C₁₆H₁₆O₂ | |

| Molecular Weight | 240.30 g/mol | |

| Melting Point | 59-61 °C | |

| Boiling Point | 194-195 °C at 20 mmHg | |

| Solubility | Soluble in ethanol, ether, benzene, acetone, and chloroform. Insoluble in water. | |

| Appearance | White or light yellow needle-like crystals |

Synthesis of 2-ethoxy-1,2-diphenylethanone

The synthesis of 2-ethoxy-1,2-diphenylethanone is typically a two-step process, starting from the benzoin condensation of benzaldehyde, followed by an etherification reaction.

Step 1: Synthesis of Benzoin (Precursor)

Benzoin (2-hydroxy-1,2-diphenylethanone) is synthesized via the benzoin condensation of benzaldehyde. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Benzoin

-

Materials: Benzaldehyde, Thiamine hydrochloride, Sodium hydroxide (NaOH), Ethanol (95%), Water.

-

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve 2.5 g of thiamine hydrochloride in 7.5 mL of water.

-

Add 25 mL of 95% ethanol and cool the solution in an ice bath.

-

Slowly add 5 mL of a pre-cooled 3 M NaOH solution while swirling.

-

To this yellow solution, add 20 mL of benzaldehyde.

-

Swirl the mixture until homogeneous and then allow the flask to stand in the dark at room temperature for at least 24 hours (or up to one week).

-

Induce crystallization by cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod.

-

Collect the crude benzoin crystals by vacuum filtration and wash with two 15 mL portions of cold 50% aqueous ethanol.

-

Recrystallize the crude product from 95% ethanol to yield pure benzoin.

-

Step 2: Etherification of Benzoin

The hydroxyl group of benzoin is then etherified to yield 2-ethoxy-1,2-diphenylethanone. The Williamson ether synthesis is a suitable method for this transformation.

Experimental Protocol: Synthesis of 2-ethoxy-1,2-diphenylethanone

-

Materials: Benzoin, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Iodoethane (or Bromoethane), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 10.0 g of benzoin (1 equivalent).

-

Add 100 mL of anhydrous THF to dissolve the benzoin.

-

Cool the solution to 0 °C in an ice bath.

-